
2-Phenyl-4-propanoyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-propionyloxazol-5(4H)-one: is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound features a phenyl group attached to the second carbon and a propionyl group attached to the fourth carbon of the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-propionyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with glycine to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Common solvents include ethanol or methanol
Catalyst: Sodium hydroxide or other strong bases
Industrial Production Methods: Industrial production of 2-Phenyl-4-propionyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming oxazole derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various substituted oxazoles, hydroxylated derivatives, and reduced oxazole compounds.
Applications De Recherche Scientifique
Chemistry: 2-Phenyl-4-propionyloxazol-5(4H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are explored for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 2-Phenyl-4-propionyloxazol-5(4H)-one is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-propionyloxazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory response modulation.
Comparaison Avec Des Composés Similaires
- 2-Phenyl-4-methyloxazol-5(4H)-one
- 2-Phenyl-4-ethyloxazol-5(4H)-one
- 2-Phenyl-4-butyloxazol-5(4H)-one
Comparison: Compared to its similar compounds, 2-Phenyl-4-propionyloxazol-5(4H)-one is unique due to its specific propionyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as in the synthesis of specific pharmaceuticals where the propionyl group plays a crucial role in the compound’s bioactivity.
Propriétés
Numéro CAS |
85094-77-5 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-phenyl-4-propanoyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-2-9(14)10-12(15)16-11(13-10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |
Clé InChI |
FLCGQLNXAQAXSM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1C(=O)OC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


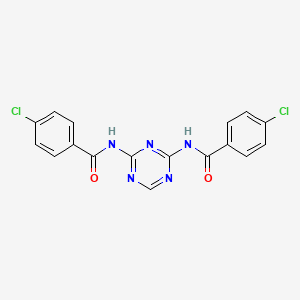
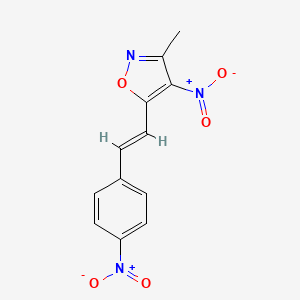
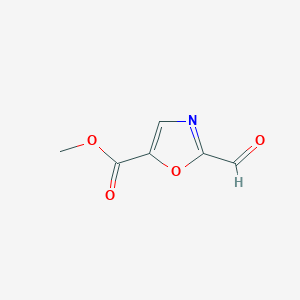
![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
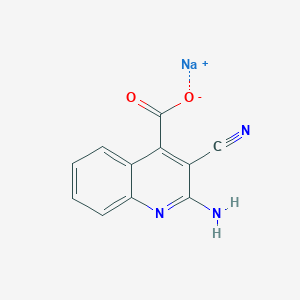

![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
![6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12897870.png)
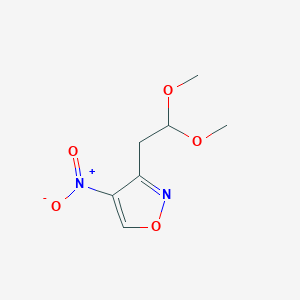
![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)

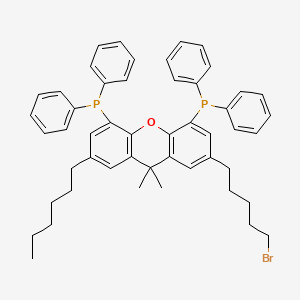
![5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine](/img/structure/B12897901.png)
![1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12897906.png)
